4-Bromo-1-octyl-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-octyl-1h-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the fourth position, an octyl group at the first position, and an amine group at the third position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-octyl-1h-pyrazol-3-amine can be achieved through several methods:
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Cyclization of Hydrazones: : One common method involves the cyclization of hydrazones with appropriate alkyl halides. For instance, the reaction of 4-bromo-1-octyl-1h-pyrazole with hydrazine hydrate under reflux conditions can yield the desired compound .
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[3+2] Cycloaddition: : Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-octyl-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed, along with suitable ligands and bases.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various heterocyclic derivatives .
Scientific Research Applications
4-Bromo-1-octyl-1h-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-phenyl-1h-pyrazol-3-amine: Similar structure but with a phenyl group instead of an octyl group.
4-Chloro-1-octyl-1h-pyrazol-3-amine: Similar structure but with a chlorine atom instead of a bromine atom.
1-Octyl-1h-pyrazol-3-amine: Lacks the halogen substitution at the fourth position.
Uniqueness
4-Bromo-1-octyl-1h-pyrazol-3-amine is unique due to the presence of both the bromine atom and the octyl group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the octyl group increases its lipophilicity, potentially improving its bioavailability and membrane permeability .
Biological Activity
4-Bromo-1-octyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom at the fourth position, an octyl group at the first position, and an amine group at the third position of the pyrazole ring. This unique structure contributes to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of the bromine atom enhances reactivity in substitution reactions, while the octyl group increases lipophilicity, potentially improving bioavailability and membrane permeability. This combination makes this compound suitable for various biological applications.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors that modulate cellular signaling.
Pathways Involved:
The compound may influence several key signaling pathways, such as:
- MAPK/ERK pathway
- PI3K/Akt pathway
These interactions can lead to significant changes in cellular processes including proliferation, apoptosis, and differentiation.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. The compound's effectiveness against different bacterial strains was assessed using minimum inhibitory concentration (MIC) methods.
Bacterial Strain | MIC (µg/ml) | Comparison Standard |
---|---|---|
Staphylococcus aureus | 50 | Ampicillin (100) |
Escherichia coli | 62.5 | Ciprofloxacin (25) |
Cytotoxic Activity
In vitro cytotoxicity tests were conducted on human cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxic effects:
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
HepG2 (Liver Cancer) | 15 | Doxorubicin (10) |
HT-29 (Colon Cancer) | 20 | Cisplatin (5) |
MCF-7 (Breast Cancer) | 12 | Paclitaxel (8) |
These findings suggest that this compound may possess significant anticancer potential.
Case Studies
Several case studies have documented the use of pyrazole derivatives in drug discovery. For instance, a study focused on the synthesis and evaluation of various pyrazole derivatives demonstrated that modifications at specific positions could enhance biological activity against cancer cells.
Example Case Study:
A recent investigation into a series of pyrazole derivatives found that those containing alkyl substituents at the first position showed improved cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts .
Properties
Molecular Formula |
C11H20BrN3 |
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Molecular Weight |
274.20 g/mol |
IUPAC Name |
4-bromo-1-octylpyrazol-3-amine |
InChI |
InChI=1S/C11H20BrN3/c1-2-3-4-5-6-7-8-15-9-10(12)11(13)14-15/h9H,2-8H2,1H3,(H2,13,14) |
InChI Key |
UTLBJHSIZPMFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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